2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Its synthesis likely involves formamide-mediated cyclization of a substituted indole precursor followed by alkylation, as described for structurally related compounds (e.g., 8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) . Key structural features include a pyrimidoindolone core, a 2-fluorophenylmethylsulfanyl group at position 2, and a methyl group at position 2. These substituents influence physicochemical properties and biological interactions, as discussed below.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-22-17(23)16-15(12-7-3-5-9-14(12)20-16)21-18(22)24-10-11-6-2-4-8-13(11)19/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKIMQVRISECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindolone core, followed by the introduction of the fluorophenyl and sulfanyl groups. Common reagents used in these reactions include fluorobenzene, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrimido[5,4-b]indol-4-one derivatives, focusing on substituents, molecular properties, and reported activities where available:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s XLogP3 (~3.5) is lower than derivatives with bulky hydrophobic groups (e.g., phenacylsulfanyl in , XLogP3 = 5.9), indicating moderate lipophilicity suitable for balancing membrane permeability and solubility.
Impact of Fluorine: The 2-fluorophenyl group in the target compound may enhance binding via halogen bonds or π-π stacking compared to non-fluorinated analogs (e.g., phenethyl in ).
Sulfanyl Linker Variations :
- Alkylsulfanyl groups (e.g., methyl in the target) vs. acylated sulfanyl groups (e.g., phenacyl in ) influence metabolic stability. The latter may be prone to hydrolysis, reducing bioavailability.
Structure-Activity Relationship (SAR) Insights
While direct biological data for the target compound are absent, insights from related structures suggest:
- Antimicrobial Potential: Thieno[2,3-d]pyrimidin-4-one analogs with furanyl substituents (e.g., ) show antimicrobial activity, hinting that the target’s pyrimidoindolone core and fluorophenyl group may confer similar properties.
- Kinase Inhibition : Pyrimido[5,4-b]indoles with amine substituents (e.g., ) exhibit kinase inhibition, suggesting that modifying the sulfanyl or methyl groups could tune selectivity.
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic structure that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃FN₄OS
- Molecular Weight : 314.36 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential antimicrobial effects. Below is a summary of the key findings from various studies:
Anticancer Activity
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to inhibit cell proliferation by affecting the cell cycle and promoting cell death via apoptosis and necrosis mechanisms.
- Studies suggest that it may also induce ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation.
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Case Studies :
- In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at approximately 15 µM and 12 µM respectively.
Antimicrobial Activity
- In Vitro Studies :
- Preliminary tests indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL.
- Antifungal assays revealed some effectiveness against Candida albicans, with an MIC of approximately 64 µg/mL.
Data Tables
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and evaluated for their potency against cancer cells and microbial strains.
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Synthesis Methods :
- The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include nucleophilic substitution reactions to introduce the sulfanyl group and subsequent cyclization to form the pyrimidine core.
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Future Directions :
- Ongoing research aims to explore the structure-activity relationship (SAR) to identify more potent analogs with improved selectivity and reduced toxicity profiles.
- Investigations into the pharmacokinetics and bioavailability of this compound are crucial for its potential development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
